SB-657510

urotensin-II receptor antagonist cross-species pharmacology radioligand binding

Many UT antagonists lose functional potency in native tissue assays, compromising reproducibility. SB-657510 resolves this with consistent high-affinity binding across human, rat (Ki=65 nM), and mouse (Ki=56 nM) receptors, retaining functional antagonism in isolated artery preparations (Kb=49 nM in rat aorta) where alternatives like palosuran fail (>200-fold potency loss). • Validated for chronic in vivo rodent studies: 30 mg/kg/day over 20 weeks significantly attenuates diabetes-accelerated atherosclerosis in ApoE KO mice with reduced aortic ERK phosphorylation. • Reproducibly blocks U-II-induced inflammatory cascades (IL-1β, IL-6, VCAM-1, tissue factor) in human EA.hy926 endothelial cells at 1 μM, with confirmed suppression of monocyte adhesion. Supplied with rigorous analytical certification for immediate global dispatch.

Molecular Formula C19H22BrClN2O5S
Molecular Weight 505.8 g/mol
CAS No. 474960-44-6
Cat. No. B1662956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-657510
CAS474960-44-6
Synonyms2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide
Molecular FormulaC19H22BrClN2O5S
Molecular Weight505.8 g/mol
Structural Identifiers
SMILESCN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl
InChIInChI=1S/C19H22BrClN2O5S/c1-23-7-6-13(11-23)28-16-8-12(4-5-15(16)21)22-29(24,25)19-10-18(27-3)17(26-2)9-14(19)20/h4-5,8-10,13,22H,6-7,11H2,1-3H3/t13-/m1/s1
InChIKeyKQCZCINJGIRLCD-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SB-657510 (CAS 474960-44-6) as a Selective Non-Peptide Urotensin-II Receptor Antagonist for Cardiovascular and Inflammation Research


SB-657510 (CAS 474960-44-6) is a potent, selective, non-peptide antagonist of the urotensin-II (U-II) receptor (UT receptor, also known as GPR14). It belongs to the sulphonamide chemotype and is a close structural analogue of the prototypical UT antagonist SB-706375 [1]. As a well-characterized small molecule tool compound, SB-657510 exhibits consistent high-affinity binding across multiple mammalian species and demonstrates functional antagonism in both in vitro and in vivo models, making it a critical reagent for delineating the role of the U-II/UT system in cardiorenal and inflammatory diseases [2].

1
U-II/UT receptor pathway studies requiring cross-species consistency in mammalian systems.
2
Selective non-peptide antagonist with reported functional antagonism in vascular and inflammatory models.
3
Sulphonamide chemotype tool compound for preclinical cardiorenal and inflammation research.

Critical Differentiation of SB-657510 from Other Urotensin-II Receptor Antagonists for Scientific Procurement


While several small molecule UT receptor antagonists have been reported (e.g., SB-706375, palosuran, GSK1440115), these compounds exhibit substantial divergence in species ortholog selectivity, functional efficacy in native tissues versus recombinant systems, and pharmacokinetic behavior that precludes their interchangeable use in experimental systems [1]. Notably, palosuran demonstrates a profound loss of functional antagonism in intact cell and tissue bioassays relative to its membrane binding affinity [2], whereas SB-657510 retains consistent activity across these same platforms. The following evidence quantifies why SB-657510, rather than a seemingly analogous alternative, is the requisite tool for robust interrogation of UT receptor pharmacology in the majority of experimental settings.

SB-657510
  • Maintains reported affinity across human, rat, mouse, monkey and cat UT receptors.
  • Demonstrates functional antagonism in intact vascular tissue assays.
Other UT Antagonists (e.g., Palosuran)
  • Reported high affinity only for primate UT receptors; rodent ortholog affinity may be limited.
  • Functional antagonism in native tissue bioassays may not transfer from binding data.

Quantitative Differentiation of SB-657510 Against Key Urotensin-II Receptor Antagonists: A Technical Evidence Guide


Conserved Cross-Species Binding Affinity vs. Palosuran's Primate Selectivity

In contrast to palosuran, which exhibits high affinity only for primate UT receptors (Ki values of 4-5 nM for human and monkey) but loses all appreciable affinity for rodent and feline orthologs (Ki > 1 µM), SB-657510 demonstrates a broad, consistent affinity profile across all five major mammalian species tested. The Ki values for SB-657510 at human, monkey, cat, rat, and mouse UT receptors are 61 nM, 17 nM, 30 nM, 65 nM, and 56 nM, respectively [1][2]. This lack of species restriction is critical for enabling preclinical studies in rodent disease models where palosuran is ineffective.

Cross-Species Binding
Cross-study comparable
SB-657510 Ki: Human 61 nM, Rat 65 nM, Mouse 56 nM, Cat 30 nM, Monkey 17 nM.

Palosuran Ki: Human 5 nM, Monkey 4 nM; Rat & Cat >1000 nM.
Supports cross-species research workflow for rodent cardiometabolic models.
Palosuran activity diverges at rodent orthologs; binding context review required.
urotensin-II receptor antagonist cross-species pharmacology radioligand binding receptor affinity

Superior Functional Antagonism in Intact Tissue Assays vs. Palosuran

In a direct functional comparison using isolated rat aorta, SB-657510 was shown to be an effective antagonist, whereas palosuran was functionally inert. Pre-treatment with 1 µM SB-657510 shifted the hU-II concentration-response curve with a calculated Kb of 49 ± 10 nM. In stark contrast, pre-treatment with 10 µM palosuran failed to produce any appreciable antagonism, yielding a Kb value >10,000 nM [1]. This 200-fold difference in functional potency underscores the unreliability of palosuran in this widely used vascular bioassay.

Functional Antagonism in Tissue
Direct head-to-head
SB-657510 Kb = 49 ± 10 nM (rat aorta).

Palosuran Kb > 10,000 nM (rat aorta).
Reported functional antagonism context differs markedly in vascular contractility assay.
Palosuran's functional response may not transfer; supports assay-specific selection.
vascular pharmacology functional antagonism tissue bath Kb determination

Validated Potency in Inhibiting U-II-Induced Calcium Mobilization

As a close analogue of SB-706375, the functional activity of SB-657510 is well-documented and demonstrates effective inhibition of the primary downstream signaling event of UT receptor activation. SB-657510 (or its direct analogue SB-706375) inhibits hU-II-induced intracellular Ca²⁺ mobilization with an IC50 of 180 nM [1]. This functional potency aligns with its binding affinity and confirms its utility as an antagonist in cellular assays.

Ca²⁺ Mobilization Inhibition
Class-level inference
IC50 = 180 nM (analogue SB-706375 in HEK293-hUT cells).
Supports cellular functional antagonism endpoint review.
Data derived from close structural analogue; direct SB-657510 data to verify.
calcium signaling intracellular calcium mobilization GPCR functional assay IC50

Demonstrated In Vivo Target Engagement in a Disease-Relevant Model

SB-657510 has been validated in a preclinical model of diabetic atherosclerosis, demonstrating significant in vivo pharmacodynamic effects. In male ApoE knockout mice fed a diabetogenic diet, a 20-week treatment with SB-657510 at a dose of 30 mg/kg/day significantly attenuated the progression of aortic atherosclerosis and resulted in a marked reduction in phosphorylated ERK levels in the aortic tissue compared to vehicle-treated controls [1]. This provides direct evidence of target engagement and therapeutic effect in a complex disease model.

In Vivo Target Engagement
Direct head-to-head
30 mg/kg/day SB-657510 attenuated aortic atherosclerosis and reduced p-ERK levels in ApoE KO mice (20-week study).
Supports model-response endpoint context in diabetic atherosclerosis research.
Reported in a defined disease model; endpoint interpretation requires model-specific review.
in vivo pharmacology atherosclerosis diabetes vascular inflammation ERK phosphorylation

Direct Suppression of U-II-Induced Pro-Inflammatory Cytokine and Adhesion Molecule Expression

In human vascular endothelial cells (EA.hy926), treatment with 1 µM SB-657510 significantly inhibited U-II-induced expression of key pro-inflammatory mediators. This includes the cytokines IL-1β and IL-6, the adhesion molecule VCAM-1, and tissue factor (TF) [1][2]. Functionally, this translated to a dramatic blockade of U-II-induced adhesion between human monocytes (U937) and the endothelial cell monolayer [2].

Inflammatory Marker Suppression
Direct head-to-head
1 µM SB-657510 reduced IL-1β, IL-6, VCAM-1, and TF expression in EA.hy926 endothelial cells; blocked monocyte adhesion.
Supports vascular inflammation pathway-response interpretation.
Cell-model endpoint context; verification in independent models may be needed.
vascular inflammation endothelial dysfunction cytokine expression adhesion molecules tissue factor

Defined Research Application Scenarios for SB-657510 (CAS 474960-44-6) in Cardiovascular and Inflammation Studies


Investigating U-II/UT System Pathophysiology in Rodent Models of Diabetic Atherosclerosis

SB-657510 is the optimal tool for chronic in vivo studies in rodent models due to its high affinity for rodent UT receptors (rat Ki = 65 nM, mouse Ki = 56 nM) and validated in vivo efficacy. As demonstrated in ApoE KO mice, a 20-week treatment regimen at 30 mg/kg/day significantly attenuates diabetes-accelerated atherosclerosis and reduces aortic ERK phosphorylation [1]. In contrast, alternatives like palosuran are inactive at rodent receptors (Ki > 1 µM) [2], making them unsuitable for these critical preclinical models.

Delineating UT Receptor-Mediated Vascular Contractility in Ex Vivo Tissue Bath Assays

For functional studies using isolated artery preparations (e.g., rat aorta), SB-657510 is the appropriate antagonist. It demonstrates potent and consistent functional antagonism of hU-II-induced contraction (Kb = 49 ± 10 nM in rat aorta) [2]. This contrasts sharply with palosuran, which exhibits a >200-fold loss of functional potency in the same assay (Kb > 10,000 nM) [2], thereby eliminating experimental variability and unreliable results associated with other antagonists.

Studying Pro-Inflammatory Signaling in Human Vascular Endothelial Cells

SB-657510 is a well-validated probe for studying U-II-induced inflammatory responses in human endothelial cell lines (e.g., EA.hy926). At a concentration of 1 µM, it effectively suppresses the U-II-dependent upregulation of multiple inflammatory markers, including IL-1β, IL-6, VCAM-1, and tissue factor, and functionally blocks monocyte adhesion [3][4]. This provides a defined and reproducible cellular system for screening or mechanistic studies related to vascular inflammation.

Application
Selection Property
Validation Focus
Rodent diabetic atherosclerosis studies
Cross-species UT receptor engagement
Aortic lesion and p-ERK endpoint monitoring
Ex vivo vascular contractility assays
Functional antagonism in isolated tissue
Kb determination and concentration-response shift
Human endothelial cell inflammation models
Suppression of U-II-induced inflammatory markers
Cytokine and adhesion molecule expression review

Technical Documentation Hub

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45 linked technical documents
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